N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxamide: is an organic compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13(2)12-17-15(18)16(10-6-7-11-16)14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRSVJTUWGGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with 2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxamide can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features make it suitable for investigating the binding affinities and mechanisms of action of various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its amide functional group is a common motif in drug design, and modifications to its structure can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the phenyl and cyclopentane rings contribute to the compound’s hydrophobic interactions with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-methylpropyl)-1-phenylcyclohexane-1-carboxamide: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxylate: This ester derivative has a carboxylate functional group instead of a carboxamide group.
Uniqueness: N-(2-methylpropyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring, phenyl group, and carboxamide functional group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry. The compound’s structural features also allow for versatile modifications, enabling the development of new derivatives with tailored properties for specific applications.
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